

Synthesis of Bis(hexamethylene)triamine from 6-Aminohexanenitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: Bis(hexamethylene)triamine

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This technical guide provides a comprehensive overview of the synthesis of **bis(hexamethylene)triamine** (BHMT) from 6-aminohexanenitrile, also known as aminocapronitrile. The primary industrial pathway involves a two-step catalytic process, which offers an efficient route from readily available petrochemical feedstocks.^[1] This document details the experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Process Overview

The synthesis of **bis(hexamethylene)triamine** from 6-aminohexanenitrile is a two-stage process. The first step involves the catalytic deammoniation of 6-aminohexanenitrile to form the intermediate, di(5-cyanopentyl)amine. This is achieved by the elimination of ammonia from two molecules of the starting material, creating a secondary amine linkage. The second step is the hydrogenation of this intermediate to yield the final product, **bis(hexamethylene)triamine**.^[1] [2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the two-step synthesis process, including reaction conditions and reported yields.

Table 1: Step 1 - Catalytic Deammoniation of 6-Aminohexanenitrile

Parameter	Value	Reference
Starting Material	6-Aminohexanenitrile	[2]
Catalyst	5% Palladium on Alumina	[2]
Catalyst Loading	~2.2% w/w (10g catalyst for 452g reactant)	[2]
Temperature	150 °C	[2]
Pressure	Atmospheric (with N2 bubbling)	[2][3]
Reaction Time	12 hours	[2]
Conversion to di(5-cyanopentyl)amine	26%	[2]

Table 2: Step 2 - Hydrogenation of di(5-cyanopentyl)amine

Parameter	Value	Reference
Starting Material	di(5-cyanopentyl)amine (in reaction mixture from Step 1)	[2]
Catalyst	Chromium-promoted Raney Cobalt	[2]
Catalyst Loading	~6.2% w/w (28g catalyst for 452g initial reactant)	[2]
Hydrogen Pressure	600 psig	[2]
Temperature	75 to 200 °C (preferred 110 to 150 °C)	[2][3]
Reaction Time	6 hours	[2]
Yield of Bis(hexamethylene)triamine	29% (based on gas chromatographic analysis)	[2]
Final Product Purity	Nearly 100% (after distillation)	[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of **bis(hexamethylene)triamine** from 6-aminohexanenitrile.

Step 1: Synthesis of di(5-cyanopentyl)amine

- Reaction Setup: A reaction vessel equipped with a heating mantle, stirrer, and a gas inlet/outlet is charged with 452 g of 6-aminohexanenitrile and 10 g of 5% palladium on alumina catalyst.
- Inert Atmosphere: A slow stream of nitrogen is bubbled through the mixture to facilitate the removal of ammonia produced during the reaction.[2][3]
- Reaction Conditions: The slurry is heated to 150 °C and maintained at this temperature for 12 hours with continuous stirring.[2]

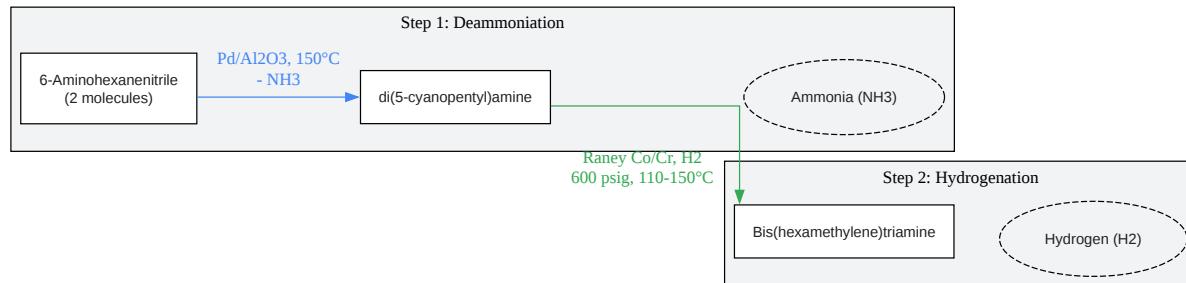
- Catalyst Separation: After the reaction is complete, the mixture is cooled, and the catalyst is separated from the liquid product mixture by decantation or filtration.[2] The resulting mixture contains di(5-cyanopentyl)amine, unreacted 6-aminohexanenitrile, and other byproducts.

Step 2: Hydrogenation to Bis(hexamethylene)triamine

- Reaction Setup: The crude di(5-cyanopentyl)amine mixture from Step 1 is transferred to a high-pressure autoclave. 28 grams of chromium-promoted Raney cobalt catalyst is added to the mixture.[2]
- Hydrogenation: The autoclave is sealed and pressurized with hydrogen to 600 psig. The reaction mixture is heated to a temperature in the range of 110-150 °C and stirred for 6 hours.[2][3]
- Product Isolation: After the reaction, the autoclave is cooled, and the pressure is released. The catalyst is separated from the crude product mixture.
- Purification: The final product, **bis(hexamethylene)triamine**, is isolated from the reaction mixture by distillation.[2][3] Due to its high boiling point, care must be taken to avoid degradation and tar formation during distillation.[3]

Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis process from 6-aminohexanenitrile to **bis(hexamethylene)triamine**.



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